Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Catalog No.
S915638
CAS No.
1090553-79-9
M.F
C12H13FO2
M. Wt
208.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

CAS Number

1090553-79-9

Product Name

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

IUPAC Name

methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

InChI

InChI=1S/C12H13FO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

DKJXCIWYFJGWQR-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)F

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)F

Neurodegenerative Disease Research

    Field: Neurochemistry

    Application Summary: The compound could be investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.

    Methods: It might be used to synthesize carbamate derivatives that act as cholinesterase inhibitors.

    Results: The inhibitory activity on acetylcholinesterase and butyrylcholinesterase could be measured, with potential comparable effects to established drugs like rivastigmine.

Antiviral Research

Synthetic Methodology Development

    Field: Organic Methodology

    Application Summary: The compound could be used to develop new synthetic methodologies.

    Methods: Exploration of new chemical reactions or catalytic processes involving this compound.

    Results: New synthetic routes or improved reaction conditions for the synthesis of complex molecules.

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate is an organic compound characterized by its unique cyclobutane structure combined with a fluorophenyl group. Its molecular formula is C₁₂H₁₃F O₂, and it has a molecular weight of approximately 208.2288 g/mol. The compound features a cyclobutane ring substituted with a carboxylate group and a para-fluorophenyl moiety, which contributes to its chemical properties and potential biological activities .

As with any unknown compound, it is advisable to handle Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate with caution. Potential hazards might include:

  • Skin and eye irritation: The ester group can react with skin or eye tissues, causing irritation.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.
  • Unknown toxicity: Since detailed studies are lacking, the overall toxicity of the compound is unknown.
Typical of esters and cycloalkanes:

  • Ester Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The fluorine atom in the para position can participate in nucleophilic substitution reactions, making the compound reactive towards nucleophiles.
  • Cycloaddition Reactions: The cyclobutane ring can engage in [2+2] cycloaddition reactions with alkenes or alkynes under appropriate conditions.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed using acid catalysts to form the cyclobutane ring.
  • Esterification: The carboxylic acid derived from cyclobutane can be esterified with methanol in the presence of an acid catalyst to yield the methyl ester.
  • Fluorination: Incorporating the fluorine atom into the phenyl ring can be achieved through electrophilic aromatic substitution or direct fluorination methods.

These synthetic routes allow for the production of the compound in varying scales for research and application purposes .

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate has potential applications in:

  • Pharmaceutical Research: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: The compound's unique properties can be explored in creating novel materials or as intermediates in organic synthesis.
  • Chemical Synthesis: It can act as a building block for synthesizing more complex organic molecules.

Interaction studies involving methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate focus on its behavior in biological systems and its interactions with enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic effects and toxicity. Preliminary studies suggest that compounds with similar structures may interact with specific biological targets, influencing pathways related to inflammation and cancer .

Several compounds share structural similarities with methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylateC₁₂H₁₃ClO₂Chlorine substitution instead of fluorine
1-(4-Fluorophenyl)cyclobutanecarboxylic acidC₁₁H₁₁FO₂Lacks methyl ester functionality
Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylateC₁₂H₁₃F O₂Different position of fluorine on phenyl ring

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate stands out due to its specific para-fluorination, which may influence its reactivity and biological activity compared to other similar compounds. This unique substitution pattern could enhance its pharmacological profile while differentiating it from closely related analogs .

XLogP3

2.7

Wikipedia

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Dates

Modify: 2023-08-16

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